What is the chemical structure of Ethyl 2-amino-3,3-difluoro-3-phenylpropanoate
What is the chemical structure of Ethyl 2-amino-3,3-difluoro-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-amino-3,3-difluoro-3-phenylpropanoate is a fluorinated analog of the amino acid ester, ethyl phenylalaninate. The introduction of the gem-difluoro group at the benzylic position is anticipated to significantly modulate the parent molecule's physicochemical and biological properties. This guide provides a comprehensive overview of the chemical structure, predicted properties, a proposed synthetic pathway, and potential applications of this compound in the field of drug discovery and medicinal chemistry. The strategic incorporation of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.[1][2][3][4] Therefore, Ethyl 2-amino-3,3-difluoro-3-phenylpropanoate represents a valuable, yet underexplored, building block for the synthesis of novel therapeutic agents.
Chemical Structure and Properties
The chemical structure of Ethyl 2-amino-3,3-difluoro-3-phenylpropanoate features a phenyl ring and an ethyl ester moiety attached to a propanoate backbone. The key modification is the presence of two fluorine atoms on the carbon adjacent to the phenyl ring (the C3 position).
Molecular Formula: C₁₁H₁₃F₂NO₂
Molecular Weight: 230.22 g/mol
The presence of the highly electronegative fluorine atoms is expected to have a profound impact on the molecule's properties compared to its non-fluorinated counterpart, ethyl 2-amino-3-phenylpropanoate.[5]
Predicted Physicochemical Properties:
| Property | Predicted Value/Effect | Rationale and References |
| pKa (amine) | Lower than non-fluorinated analog | The strong electron-withdrawing effect of the gem-difluoro group will decrease the basicity of the α-amino group.[3] |
| Lipophilicity (LogP) | Increased | Fluorination is a common strategy to increase the lipophilicity of a molecule, which can enhance membrane permeability.[3] |
| Metabolic Stability | Increased | The C-F bond is significantly stronger than the C-H bond, making the benzylic position less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2][3] |
| Conformational Preference | Altered | The gem-difluoro group can influence the conformational preferences of the molecule through steric and electronic effects, potentially impacting binding to biological targets.[6] |
Synthesis and Experimental Protocols
A key starting material for this synthesis is Ethyl 3,3-difluoro-3-phenylpropanoate , which has a registered CAS number of 70260-26-3.[7]
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for Ethyl 2-amino-3,3-difluoro-3-phenylpropanoate.
Detailed Experimental Protocol:
Step 1: Synthesis of Ethyl 2-bromo-3,3-difluoro-3-phenylpropanoate
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To a solution of Ethyl 3,3-difluoro-3-phenylpropanoate (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq).
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Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield Ethyl 2-bromo-3,3-difluoro-3-phenylpropanoate.
Step 2: Synthesis of Ethyl 2-azido-3,3-difluoro-3-phenylpropanoate
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Dissolve the Ethyl 2-bromo-3,3-difluoro-3-phenylpropanoate (1.0 eq) in an aprotic polar solvent such as dimethylformamide (DMF).
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Add sodium azide (NaN₃, 1.5 eq) to the solution.
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Stir the reaction mixture at room temperature and monitor its progress by TLC or IR spectroscopy (disappearance of the C-Br stretch and appearance of the azide stretch).
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Once the reaction is complete, quench by pouring into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Ethyl 2-azido-3,3-difluoro-3-phenylpropanoate, which can often be used in the next step without further purification.
Step 3: Synthesis of Ethyl 2-amino-3,3-difluoro-3-phenylpropanoate
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Dissolve the crude Ethyl 2-azido-3,3-difluoro-3-phenylpropanoate in a solvent such as ethanol or methanol.
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Add a catalytic amount of palladium on carbon (10% Pd/C).
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Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Purify by flash column chromatography on silica gel to obtain pure Ethyl 2-amino-3,3-difluoro-3-phenylpropanoate.
Characterization and Spectroscopic Analysis
The structure and purity of the synthesized Ethyl 2-amino-3,3-difluoro-3-phenylpropanoate would be confirmed using a combination of spectroscopic techniques.[8]
Predicted Spectroscopic Data:
| Technique | Expected Key Features |
| ¹H NMR | - Signals for the ethyl group (triplet and quartet). - A multiplet for the proton at the α-carbon. - Signals for the aromatic protons of the phenyl group. - A broad singlet for the amine protons. |
| ¹³C NMR | - Signals for the ethyl group carbons. - A signal for the carbonyl carbon of the ester. - A triplet for the CF₂ carbon due to C-F coupling. - A doublet for the α-carbon due to C-F coupling. - Signals for the aromatic carbons. |
| ¹⁹F NMR | - A singlet or a multiplet corresponding to the two equivalent or non-equivalent fluorine atoms. |
| IR Spectroscopy | - N-H stretching bands for the primary amine. - C=O stretching band for the ester. - C-F stretching bands. |
| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the calculated molecular weight. - Characteristic fragmentation patterns. |
Applications in Drug Development
Fluorinated amino acids are of significant interest in medicinal chemistry and drug design.[1][4][9] The incorporation of Ethyl 2-amino-3,3-difluoro-3-phenylpropanoate into peptide-based drugs or as a scaffold for small molecule inhibitors could offer several advantages:
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Enhanced Metabolic Stability: The gem-difluoro group can block metabolic oxidation at the benzylic position, leading to an increased in vivo half-life of the drug candidate.[2][3]
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Modulation of Binding Affinity: The altered electronic properties and conformation of the difluorinated analog can lead to improved binding to the target protein.[6]
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Increased Bioavailability: The enhanced lipophilicity can improve absorption and distribution of the drug.[3]
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Peptide Mimetics: Incorporation into peptides can induce specific secondary structures and improve resistance to proteolytic degradation.
Caption: Potential applications and benefits in drug development.
Conclusion
While Ethyl 2-amino-3,3-difluoro-3-phenylpropanoate is not a commercially available compound with extensive literature, its synthesis is feasible through established chemical transformations. Its unique structural features, conferred by the gem-difluoro group, make it a highly promising building block for the development of novel pharmaceuticals with improved pharmacokinetic and pharmacodynamic profiles. This guide provides a foundational understanding for researchers and scientists to synthesize, characterize, and explore the potential of this valuable fluorinated amino acid derivative.
References
- Ningbo Innopharmchem Co., Ltd. The Crucial Role of DL-4-Trifluoromethyl-L-phenylalanine in Modern Drug Discovery. January 29, 2026.
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Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]
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Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]
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The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, (2024). [Link]
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Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]
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Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]
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NIST. 2-Amino-3-phenylpropionic acid, ethyl ester. In NIST Chemistry WebBook. [Link]
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